3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The exact mass of the compound 3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is 471.17626753 g/mol and the complexity rating of the compound is 986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-4-6-9-27-22(30)18(32-23(27)31)14-17-20(26-12-10-25(5-2)11-13-26)24-19-8-7-16(3)15-28(19)21(17)29/h7-8,14-15H,4-6,9-13H2,1-3H3/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOAVXYARXREI-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Q1. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves a multi-step process:
Thiazolidinone Ring Formation : React 3-butyl-2-thioxothiazolidin-4-one with appropriate aldehydes under basic conditions (e.g., piperidine in ethanol) to form the Z-configured exocyclic double bond .
Pyrido[1,2-a]pyrimidin-4-one Assembly : Condensation of aminopyridine derivatives with β-ketoesters or malononitrile derivatives under reflux in dimethylformamide (DMF) or acetonitrile .
Coupling Reaction : Introduce the 4-ethylpiperazine moiety via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd/C in ethanol) .
Q. Optimization Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Piperidine | 80°C | 65–75 |
| 2 | DMF | None | 120°C | 50–60 |
| 3 | Ethanol | Pd/C | 60°C | 70–85 |
Critical Note : Ensure anhydrous conditions for Step 3 to prevent hydrolysis of the thioxo group .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for the thiazolidinone methylidene (δ 7.2–7.5 ppm, Z-configuration) and pyrido-pyrimidinone aromatic protons (δ 8.1–8.9 ppm) .
- IR Spectroscopy : Confirm the C=O (1680–1700 cm⁻¹) and C=S (1150–1200 cm⁻¹) stretches .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS to verify the molecular ion peak at m/z 458.6 (calculated for C₂₃H₃₀N₄O₂S₂) .
Q. Q3. What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Antimicrobial Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. Q4. How can researchers resolve low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Optimization : Replace Pd/C with Pd(PPh₃)₄ for better steric control in cross-coupling reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity of the piperazine group .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sulfur-containing intermediates .
Q. Example Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/C | Ethanol | 70–85 |
| Pd(PPh₃)₄ | DMSO | 85–92 |
Q. Q5. How should contradictory results in biological activity assays (e.g., variable IC₅₀ values) be analyzed?
Methodological Answer:
- Assay Validation :
- Positive Controls : Compare with standard drugs (e.g., doxorubicin for cytotoxicity) .
- Replicate Experiments : Perform triplicate assays to assess statistical significance (p < 0.05) .
- Target Specificity :
- siRNA Knockdown : Validate target engagement by silencing putative protein targets (e.g., EGFR) and re-assaying activity .
- Physicochemical Factors :
- Solubility Testing : Use DLS to confirm compound aggregation, which may artifactually reduce activity .
Q. Q6. What advanced techniques are recommended for studying protein-compound interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for real-time interaction analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes (PDB deposition recommended) .
Q. Case Study :
- EGFR Inhibition : SPR revealed a KD of 12 nM, while ITC confirmed entropy-driven binding due to hydrophobic interactions .
Q. Q7. How can stereochemical integrity (Z-configuration) be maintained during synthesis?
Methodological Answer:
- Reaction Monitoring : Use <sup>1</sup>H NMR to track the Z→E isomerization (e.g., coupling constants J = 10–12 Hz for Z-isomer) .
- Low-Temperature Quenching : Terminate reactions at 0°C to minimize thermal isomerization .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers if racemization occurs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
